molecular formula C14H10FN5OS B5745068 N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea

N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5745068
M. Wt: 315.33 g/mol
InChI Key: LIQODIVEOBKLJQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea, also known as FPYU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to regulate glucose levels and improve insulin sensitivity in diabetic rats.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its stability and bioavailability may be limited, and further studies are needed to determine its efficacy and safety in humans.

Future Directions

Future research on N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea could focus on its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies could also investigate its mechanism of action and optimize its synthesis and formulation for improved efficacy and safety. Additionally, studies could explore the use of N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea can be synthesized using various methods, including the reaction of 2-fluoroaniline with 4-pyridinecarboxaldehyde to obtain 2-fluoro-N-(4-pyridyl)benzamide. This compound can then be reacted with thiosemicarbazide to obtain N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea has also been studied for its ability to regulate glucose levels in diabetic rats.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5OS/c15-10-3-1-2-4-11(10)17-13(21)18-14-20-19-12(22-14)9-5-7-16-8-6-9/h1-8H,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQODIVEOBKLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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